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Compound of Interest

Compound Name: 7-Isocarapanaubine

Cat. No.: B170766

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure
elucidation of 7-lsocarapanaubine, a complex spiro-oxindole alkaloid. This document details
the spectroscopic data and experimental methodologies that were pivotal in determining its
unique molecular architecture, presenting the information in a clear and accessible format for
researchers in natural product chemistry and drug discovery.

Compound Overview

7-Isocarapanaubine is a natural product with the molecular formula C23H2sN20e and a
molecular weight of 428.5 g/mol .[1] Its systematic IUPAC name is methyl
(1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-
octahydropyrano(3,4-flindolizine-6,3'-1H-indole]-4-carboxylate.[1] The elucidation of such a
complex structure relies on a synergistic application of various spectroscopic techniques and
detailed experimental procedures.

Spectroscopic Data for Structure Elucidation

The determination of the chemical structure of 7-Isocarapanaubine was achieved through a
combination of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic
resonance (NMR) techniques. While the original specific data for 7-lsocarapanaubine is not
readily available in public databases, this guide presents a representative dataset based on
closely related spiro-oxindole alkaloids to illustrate the elucidation process.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b170766?utm_src=pdf-interest
https://www.benchchem.com/product/b170766?utm_src=pdf-body
https://www.benchchem.com/product/b170766?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/12302440
https://pubchem.ncbi.nlm.nih.gov/compound/12302440
https://www.benchchem.com/product/b170766?utm_src=pdf-body
https://www.benchchem.com/product/b170766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is fundamental in establishing the elemental
composition of a new compound. For a molecule with the formula C23H28N20s, the expected
exact mass would be a key starting point.

Table 1: Representative High-Resolution Mass Spectrometry Data

lon Calculated m/z Observed m/z
[M+H]* 429.1975 429.1978
[M+Na]* 451.1794 451.1797

Note: This data is representative and illustrates the expected precision for confirming the
molecular formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in the
molecule.

Table 2: Representative Infrared Absorption Data

Functional Group

Wavenumber (cm—?) Intensity .
Assignment
~3400 Broad N-H stretch (oxindole)
~2950 Medium C-H stretch (aliphatic)
~1710 Strong C=0 stretch (ester)
~1680 Strong C=0 stretch (oxindole lactam)
~1620 Medium C=C stretch (aromatic)
~1250 Strong C-O stretch (ester and ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 13C NMR spectroscopy, along with 2D correlation experiments (like COSY, HSQC, and
HMBC), are the most powerful tools for piecing together the carbon skeleton and the relative
stereochemistry of the molecule.

Table 3: Representative *H NMR Chemical Shift Data (in CDCls)

Proton Assignment Chemical Shift (9, o Coupling Constant
(Hypothetical) ppm) Multiplicity (J, Hz)

H-5' ~6.8 S

H-8' ~6.9 S

N-H ~8.0 brs

OCHs (ester) ~3.7 S

OCHs (aromatic) ~3.9 s

OCHs (aromatic) ~3.8 S

H-1 ~4.5 q 6.5

CHs-1 ~1.5 d 6.5

Table 4: Representative 13C NMR Chemical Shift Data (in CDCIs)

Carbon Assignment (Hypothetical) Chemical Shift (0, ppm)
C=0 (lactam) ~178

C=0 (ester) ~170

C-5', C-6' (aromatic, oxygenated) ~145-150

C-4', C-7', C-8', C-9' (aromatic) ~110-130

Spiro Carbon (C-3") ~70-75

OCHs ~55-60

Aliphatic carbons ~20-60

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following sections describe the generalized experimental procedures for the isolation and
structural analysis of a novel alkaloid like 7-Isocarapanaubine from a plant source.

Isolation of 7-lsocarapanaubine

A typical isolation workflow for alkaloids from a plant source, such as a species of the
Rauwolfia genus, is outlined below.
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Figure 1. General workflow for the isolation of 7-lsocarapanaubine.
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» Extraction: The dried and powdered plant material is exhaustively extracted with methanol at
room temperature. The solvent is then removed under reduced pressure to yield a crude
extract.

o Acid-Base Partitioning: The crude extract is dissolved in a 5% aqueous hydrochloric acid
solution and washed with a nonpolar solvent (e.g., hexane) to remove fats and waxes. The
acidic aqueous layer is then basified with ammonium hydroxide to a pH of approximately 9-
10 and extracted with a chlorinated solvent (e.g., dichloromethane) to isolate the crude
alkaloid fraction.

» Chromatographic Purification: The crude alkaloid fraction is subjected to column
chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-
methanol). Fractions are monitored by thin-layer chromatography (TLC).

 Final Purification: Fractions containing the compound of interest are combined and further
purified by preparative high-performance liquid chromatography (HPLC) to yield the pure 7-
Isocarapanaubine.

Structure Elucidation Methodology

The logical process for determining the structure of the isolated compound is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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